molecular formula C7H9NO2 B1603992 methyl 1-methyl-1H-pyrrole-3-carboxylate CAS No. 40611-74-3

methyl 1-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B1603992
CAS No.: 40611-74-3
M. Wt: 139.15 g/mol
InChI Key: UNIFRBWRVMAKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-1H-pyrrole-3-carboxylate is an organic compound with the molecular formula C7H9NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-methyl-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with methylamine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the large-scale application of the aforementioned synthetic route. The process is optimized to ensure high yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under controlled conditions.

Major Products Formed

    Oxidation: Pyrrole-3-carboxylic acid derivatives.

    Reduction: Pyrrole-3-methanol derivatives.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Methyl 1-methyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-methyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound derivatives .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole-3-carboxylic acid: A closely related compound with similar chemical properties but different reactivity due to the absence of the methyl ester group.

    N-Methylpyrrole: Another derivative of pyrrole, differing in the position and nature of the substituents on the pyrrole ring.

    Pyrrole-2-carboxylic acid: Similar in structure but with the carboxylate group at a different position on the pyrrole ring.

Uniqueness

Methyl 1-methyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other pyrrole derivatives. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring precise chemical behavior .

Biological Activity

Methyl 1-methyl-1H-pyrrole-3-carboxylate is a compound belonging to the pyrrole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data tables and case studies.

Overview of this compound

This compound has garnered attention due to its structural characteristics, which allow it to interact with various biological targets. Its molecular formula is C7H9N1O2C_7H_9N_1O_2, and it features a pyrrole ring that is crucial for its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors in biological systems. The compound may form covalent bonds with nucleophilic residues in proteins, while the pyrrole ring can engage in π-π interactions with aromatic amino acids, influencing enzyme activity and cellular signaling pathways.

Antimicrobial Activity

This compound has shown significant antimicrobial properties. A study focused on various pyrrole derivatives indicated that compounds with similar structures exhibited antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.123.12 to 12.5μg/mL12.5\,\mu g/mL, demonstrating promising potential as antibacterial agents .

Anticancer Properties

Research has also highlighted the anticancer potential of pyrrole derivatives, including this compound. In vitro studies have shown that certain derivatives induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of cell cycle regulation and apoptosis pathways.

Data Table: Biological Activity Summary

Activity Target Organism/Cell Line Effect MIC (μg/mL)
AntibacterialStaphylococcus aureusGrowth inhibition3.12 - 12.5
AntibacterialEscherichia coliGrowth inhibition3.12 - 12.5
AnticancerVarious cancer cell linesInduction of apoptosisNot specified

Case Study 1: Antimicrobial Evaluation

In a study conducted by Zhang et al., various pyrrole derivatives were synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound was part of a series that showed significant antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study 2: Anticancer Activity Assessment

A separate investigation assessed the anticancer effects of methyl pyrrole derivatives on human cancer cell lines. The results indicated that these compounds could effectively reduce cell viability through apoptosis induction mechanisms, highlighting their potential as therapeutic agents in cancer treatment.

Properties

IUPAC Name

methyl 1-methylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-8-4-3-6(5-8)7(9)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIFRBWRVMAKDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627970
Record name Methyl 1-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40611-74-3
Record name Methyl 1-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 9.52 g (0.0813 mole) of N-formylsarcosine prepared in the Reference Example 1, 25.56 g (0.304 mole) of methyl propiolate, and 65 ml of acetic anhydride was stirred using a magnetic stirrer over an oil bath at 130° C. for 24 hours. The reaction mixture was concentrated under vacuum. 30 ml of toluene was added to the residue and the mixture was evaporated under reduced pressure. This procedure was repeated to obtain a brown oily substance. This oily substance was distilled under vacuum to obtain 9.01 g (yield 79.6%) of a colorless or light-yellow oil of the title compound as fractions with a boiling point of 93°-96° C. at 4 mmHg.
Quantity
9.52 g
Type
reactant
Reaction Step One
Quantity
25.56 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Two
Yield
79.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 1-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 1-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
methyl 1-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 1-methyl-1H-pyrrole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.